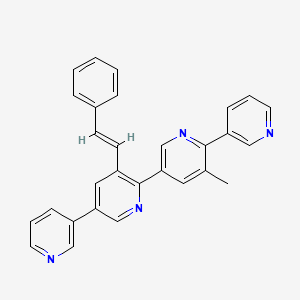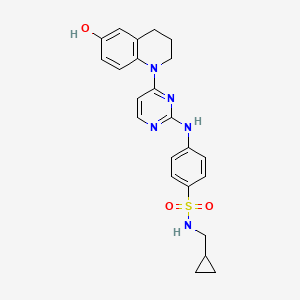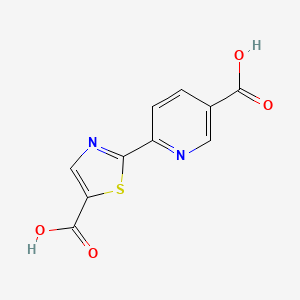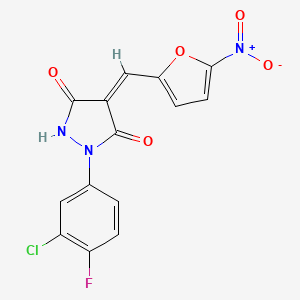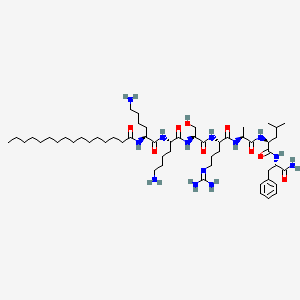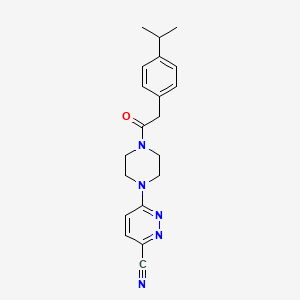![molecular formula C22H16N6O B610428 4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile CAS No. 914496-19-8](/img/structure/B610428.png)
4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
Vue d'ensemble
Description
RDEA-427 is a non-nucleoside reverse transcriptase inhibitor potentially for the treatment of HIV infection.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : A study by Tumkevicius et al. (2013) outlines an optimal route for synthesizing derivatives related to 4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile. This involves reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate, leading to the production of fungicidal compounds (Tumkevicius, Urbonas, & Vainilavicius, 2013).
Advanced Organic Synthesis : Another approach described by Khashi et al. (2015) involves using 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a starting point. This synthesis leads to the formation of novel tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing the versatility of these chemical frameworks in organic synthesis (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).
Biological and Medicinal Applications
Antimicrobial Properties : A 2009 study by Mohamed et al. demonstrated the antimicrobial potential of certain pyrrole derivatives, including those structurally related to the compound . These compounds exhibited significant activity against various Gram-positive and Gram-negative bacteria and fungi (Mohamed, El-Domany, & Abd El-hameed, 2009).
Antitumor and Antifolate Activity : Research by Gangjee et al. (2005) revealed that certain derivatives, including those similar to 4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile, have significant potential as antitumor agents. These compounds, designed as antifolates, showed promising results in inhibiting human dihydrofolate reductase and thymidylate synthase (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Anti-Inflammatory Properties : The anti-inflammatory activity of pyrrolo[2,3-d]pyrimidine derivatives was evaluated in a study by Mohamed et al. (2013). Some of these compounds exhibited significant anti-inflammatory activities, indicating their potential for developing new anti-inflammatory drugs (Mohamed, Kamel, & Abd El-hameed, 2013).
Antiviral Applications : Shamroukh et al. (2007) synthesized derivatives with structures related to this compound for antiviral evaluation against Herpes Simplex Virus type-1 (HSV-1), highlighting the potential of these compounds in antiviral therapies (Shamroukh, Zaki, Morsy, Abdel‐Motti, & Abdel-Megeid, 2007).
Anti-Breast Cancer Activity : A study by Ghorab et al. (2014) focused on the synthesis of 4-aminoantipyrine-based heterocycles, which demonstrated significant anti-breast cancer activity. This research underscores the relevance of pyrrolo[2,3-d]pyrimidine derivatives in cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).
Propriétés
Numéro CAS |
914496-19-8 |
|---|---|
Nom du produit |
4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile |
Formule moléculaire |
C22H16N6O |
Poids moléculaire |
380.411 |
Nom IUPAC |
4-((2-((4-cyanophenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C22H16N6O/c1-13-9-16(12-24)10-14(2)19(13)29-21-18-7-8-25-20(18)27-22(28-21)26-17-5-3-15(11-23)4-6-17/h3-10H,1-2H3,(H2,25,26,27,28) |
Clé InChI |
PFGKQRWHIVJCSQ-UHFFFAOYSA-N |
SMILES |
N#CC1=CC(C)=C(OC2=C3C(NC=C3)=NC(NC4=CC=C(C#N)C=C4)=N2)C(C)=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
RDEA-427; RDEA 427; RDEA427 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride](/img/structure/B610345.png)
![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)
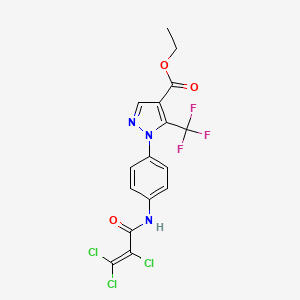
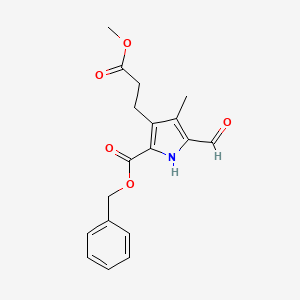
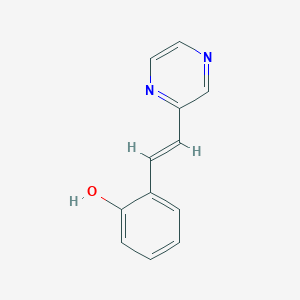

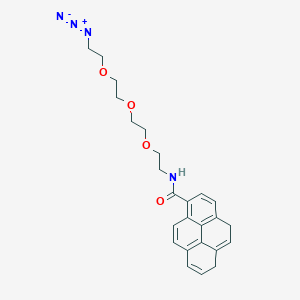
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B610358.png)
